molecular formula C22H31F3 B182408 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene CAS No. 137529-57-8

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene

Cat. No.: B182408
CAS No.: 137529-57-8
M. Wt: 352.5 g/mol
InChI Key: SOLQDJUTBJEPAR-UHFFFAOYSA-N
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Description

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene ( 137529-57-8) is a high-purity organic compound of significant interest in agrochemical research and development. With a molecular formula of C22H31F3 and a molecular weight of 352.49 g/mol, this compound is characterized by its specific stereochemistry and a 1,2,3-trifluorobenzene moiety . Its primary research value lies in its application as a key intermediate or active ingredient in the synthesis of novel fungicidal formulations. Studies, including those detailed in patent literature, have investigated its efficacy against a broad spectrum of fungal pathogens affecting major crops, highlighting its potential contribution to protecting wheat, barley, rice, and other plants from fungal diseases . This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on this compound for advanced chemical synthesis and biological activity studies.

Properties

IUPAC Name

5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQDJUTBJEPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600283
Record name 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137529-57-8
Record name 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent Formation and Nucleophilic Addition

The synthesis begins with the preparation of a Grignard reagent from 3,4,6-trifluoro-bromobenzene. Metallic magnesium reacts with the brominated precursor in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions to form 3,4,6-trifluorophenylmagnesium bromide . This intermediate exhibits high nucleophilicity, enabling subsequent coupling with trans-4-(2-(trans-4-ethylcyclohexyl)ethyl)cyclohexanone.

Reaction Conditions

  • Temperature: 5–10°C during reagent addition to mitigate side reactions.

  • Solvent: THF, chosen for its ability to stabilize Grignard intermediates.

  • Molar Ratio: 1:1 stoichiometry between the Grignard reagent and cyclohexanone derivative .

The nucleophilic addition yields 5-(trans-4-(2-(trans-4-ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorocyclohexanol as a key intermediate. Protonation with 8N hydrochloric acid terminates the reaction, followed by toluene extraction and brine washing to isolate the alcohol .

Acid-Catalyzed Dehydration to Cyclohexene

The alcohol intermediate undergoes dehydration using potassium hydrogen sulfate (KHSO₄) at 150°C under nitrogen flow. This step eliminates a water molecule to form the cyclohexene moiety, critical for achieving the target compound’s planar geometry .

Optimization Insights

  • Catalyst Loading: 2.0 equivalents of KHSO₄ ensure complete dehydration without over-oxidation.

  • Reaction Time: 1 hour at elevated temperature balances conversion efficiency and byproduct suppression .

  • Byproduct Management: Unreacted alcohol and oligomeric side products are removed via recrystallization in ethanol, yielding >95% purity .

Stereochemical Control and Trans-Configuration Retention

The trans configuration of both cyclohexyl groups is preserved through steric hindrance and reaction kinetics. The bulky ethylcyclohexyl substituent directs the Grignard addition to the equatorial position, while the dehydration step favors the thermodynamically stable trans-alkene .

Key Parameters Influencing Stereochemistry

ParameterEffect on Configuration
Reaction TemperatureHigher temps favor trans
Solvent PolarityLow polarity reduces epimerization
Catalyst AcidityStrong acids accelerate dehydration

Purification and Analytical Characterization

Post-synthesis purification involves sequential recrystallization in ethanol to remove non-polar impurities. Analytical validation employs:

  • Gas Chromatography–Mass Spectrometry (GC-MS): Confirms molecular ion peak at m/z 352.5 (C₂₂H₃₁F₃) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 1H, aromatic), 2.45–1.20 (m, cyclohexyl protons).

    • ¹³C NMR: 152.1 (C-F), 128.4 (aromatic carbons), 35.2 (cyclohexyl CH₂) .

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Grignard Stability: Continuous flow reactors maintain low temperatures and prevent reagent degradation.

  • Waste Management: THF recovery systems and aqueous acid neutralization protocols align with green chemistry principles .

  • Hazard Mitigation: PPE (gloves, face shields) and ventilation systems prevent exposure to HF byproducts .

Chemical Reactions Analysis

Types of Reactions

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl rings or the trifluorobenzene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or cyclohexyl groups.

Scientific Research Applications

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In the context of liquid crystal materials, its molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved in its biological activity would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound (137529-57-8) Benzene 1,2,3-Trifluoro; trans-cyclohexyl-ethyl-trans-cyclohexyl ~362.4 (estimated) High rigidity from dual cyclohexyl groups
5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene (174805-87-9) Biphenyl 2-Fluoro; 1,2,3-trifluoro; trans-4-ethylcyclohexyl 336.15 Simplified structure with single cyclohexyl group
1,3-Dioxane derivative (181943-56-6) 1,3-Dioxane 3,4,5-Trifluorophenyl; trans-4-ethylcyclohexyl 328.37 Oxygen-containing ring enhances polarity
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (511540-64-0) Benzene 1,2,3-Trifluoro; bromo-difluoromethoxy 389.06 Bromine introduces reactivity for cross-coupling
Key Observations :
  • Rigidity vs.
  • Polarity : The dioxane derivative (181943-56-6) exhibits higher polarity due to its oxygen ring, improving solubility in polar solvents compared to the hydrophobic target compound .
  • Reactivity : Bromine in 511540-64-0 enables Suzuki-Miyaura coupling, a feature absent in the target compound .

Physical and Chemical Properties

Table 2: Inferred Property Comparison
Property Target Compound 174805-87-9 181943-56-6 511540-64-0
Melting Point Not reported Not reported Not reported Not reported
Boiling Point High (estimated) Moderate Moderate High
Solubility Lipophilic Lipophilic Moderate in polar solvents Lipophilic
Thermal Stability High Moderate Moderate Low (due to Br)
Key Observations :
  • Thermal Stability : The target compound’s rigid cyclohexyl arrangement likely surpasses the biphenyl analog (174805-87-9) in thermal resilience, critical for high-temperature applications .
  • Solubility: The dioxane derivative’s oxygen atoms improve polar solvent compatibility, whereas the target compound is optimized for non-aqueous systems .
Table 3: Hazard Profiles
Compound Health Hazards Environmental Risks
Target Compound Acute toxicity (oral, dermal, inhalation) Aquatic toxicity; ozone depletion potential
174805-87-9 Not reported Not reported
181943-56-6 Not reported Lower fluorine content reduces persistence
511540-64-0 Bromine-related carcinogenicity risk High persistence due to Br and F
Key Observations :
  • The target compound’s trifluoro group increases environmental persistence compared to the dioxane analog .
  • Bromine in 511540-64-0 introduces carcinogenic risks absent in fluorine-only analogs .

Biological Activity

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is a complex organic compound notable for its unique structure that incorporates multiple cyclohexyl groups and a trifluorobenzene moiety. This compound has garnered interest in various fields, including chemistry, biology, and materials science. This article aims to explore its biological activity, potential applications, and the mechanisms underlying its effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H31F3\text{C}_{22}\text{H}_{31}\text{F}_3

Key Properties:

  • Molecular Weight : 366.51 g/mol
  • CAS Number : 137529-57-8
  • IUPAC Name : 5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene

The biological activity of this compound is primarily linked to its interactions with biological molecules. The trifluoromethyl group in the structure may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Potential Biological Effects

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against specific bacterial strains.
  • Anti-inflammatory Properties : Compounds with cyclohexyl groups are often investigated for their potential to modulate inflammatory responses.
  • Cellular Mechanisms : The interaction of this compound with cell membranes may influence signal transduction pathways.

Applications in Research and Industry

This compound has potential applications in:

  • Pharmaceutical Development : Its derivatives may serve as lead compounds for drug discovery targeting inflammation or microbial infections.
  • Material Science : The unique properties of this compound make it suitable for liquid crystal technologies and advanced materials.

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